Ethyl-(2S,3S)-(P-nitrophenyl)-oxirane-2,3-dicarboxylate Ethyl-(2S,3S)-(P-nitrophenyl)-oxirane-2,3-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 100464-19-5
VCID: VC20790458
InChI: InChI=1S/C12H11NO7/c1-2-18-11(14)9-10(20-9)12(15)19-8-5-3-7(4-6-8)13(16)17/h3-6,9-10H,2H2,1H3/t9-,10-/m0/s1
SMILES: CCOC(=O)C1C(O1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C12H11NO7
Molecular Weight: 281.22 g/mol

Ethyl-(2S,3S)-(P-nitrophenyl)-oxirane-2,3-dicarboxylate

CAS No.: 100464-19-5

Cat. No.: VC20790458

Molecular Formula: C12H11NO7

Molecular Weight: 281.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl-(2S,3S)-(P-nitrophenyl)-oxirane-2,3-dicarboxylate - 100464-19-5

Specification

CAS No. 100464-19-5
Molecular Formula C12H11NO7
Molecular Weight 281.22 g/mol
IUPAC Name 3-O-ethyl 2-O-(4-nitrophenyl) (2S,3S)-oxirane-2,3-dicarboxylate
Standard InChI InChI=1S/C12H11NO7/c1-2-18-11(14)9-10(20-9)12(15)19-8-5-3-7(4-6-8)13(16)17/h3-6,9-10H,2H2,1H3/t9-,10-/m0/s1
Standard InChI Key HATHOOABCCNPIQ-UWVGGRQHSA-N
Isomeric SMILES CCOC(=O)[C@@H]1[C@H](O1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
SMILES CCOC(=O)C1C(O1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES CCOC(=O)C1C(O1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator